molecular formula C9H11ClFN B13156422 (S)-1-(4-Chloro-3-fluorophenyl)propan-1-amine

(S)-1-(4-Chloro-3-fluorophenyl)propan-1-amine

Cat. No.: B13156422
M. Wt: 187.64 g/mol
InChI Key: QNQUBGPYUVRMSB-VIFPVBQESA-N
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Description

(S)-1-(4-Chloro-3-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a chlorine and fluorine atom on a phenyl ring, and an amine group attached to a propyl chain. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Chloro-3-fluorophenyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluorobenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Conversion to Amine: The alcohol is then converted to the amine via an amination reaction, often using reagents like ammonia or amines in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reduction: Utilizing efficient and scalable reducing agents.

    Catalytic Amination: Employing robust catalytic systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Chloro-3-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions may replace the halogen atoms with other functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-(4-Chloro-3-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Chlorophenyl)propan-1-amine: Lacks the fluorine atom.

    (S)-1-(3-Fluorophenyl)propan-1-amine: Lacks the chlorine atom.

    (S)-1-(4-Chloro-3-methylphenyl)propan-1-amine: Contains a methyl group instead of a fluorine atom.

Uniqueness

(S)-1-(4-Chloro-3-fluorophenyl)propan-1-amine is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

(1S)-1-(4-chloro-3-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11ClFN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

QNQUBGPYUVRMSB-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)Cl)F)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)F)N

Origin of Product

United States

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